2-(4-bromobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Description
2-(4-Bromobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a naphthalimide derivative characterized by a bromobutyl side chain attached to the imide nitrogen. This compound belongs to a class of molecules known for their diverse applications in medicinal chemistry, materials science, and photophysics. The bromine atom in the butyl chain serves as a reactive site for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-(4-bromobutyl)benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO2/c17-9-1-2-10-18-15(19)12-7-3-5-11-6-4-8-13(14(11)12)16(18)20/h3-8H,1-2,9-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVEQCSSYYLIIHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as phthalimide and 4-bromobutylamine.
Cyclization: The phthalimide undergoes cyclization with 4-bromobutylamine under basic conditions to form the isoquinoline core.
Functionalization: The resulting intermediate is then subjected to further functionalization to introduce the bromobutyl side chain.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to enhance yield and reduce waste .
Chemical Reactions Analysis
Types of Reactions
2-(4-bromobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromobutyl side chain can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The isoquinoline core can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium tr
Biological Activity
2-(4-bromobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a synthetic compound belonging to the isoquinoline family, known for its diverse biological activities. This article explores its biological activity, including its potential applications in medicinal chemistry, particularly in antiviral and anticancer research.
Chemical Structure and Properties
The compound features a benzo[de]isoquinoline core with a bromobutyl substituent. Its molecular formula is C₁₄H₁₃BrN₂O₂, and it has a molecular weight of approximately 305.17 g/mol. The presence of the bromine atom and the isoquinoline structure suggests potential reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves:
- Starting Materials : Phthalimide and 4-bromobutylamine.
- Cyclization : The reaction occurs under basic conditions to form the isoquinoline core.
- Functionalization : Further reactions introduce the bromobutyl side chain, optimizing yield for industrial production .
Antiviral Activity
Preliminary studies have indicated that brominated derivatives of benzo[de]isoquinoline-1,3(2H)-dione may possess antiviral properties. The crystal structures of these compounds suggest they could inhibit viral replication mechanisms, although specific antiviral assays are needed to validate these claims.
Anticancer Activity
Research indicates that derivatives of benzo[de]isoquinoline-1,3(2H)-dione exhibit significant anticancer properties. For instance:
- CDK4 Inhibition : A study highlighted that certain isoquinoline derivatives selectively inhibit cyclin-dependent kinase 4 (CDK4), which is crucial for cancer cell proliferation. This inhibition is selective over CDK2 and CDK1, making these compounds promising candidates for targeted cancer therapies .
- Mechanism of Action : The binding affinity and selectivity towards CDK4 were explained through structure-activity relationship (SAR) studies, revealing critical structural features necessary for activity. The presence of specific substituents enhances potency and metabolic stability .
Study 1: Anticancer Efficacy
A study conducted on various isoquinoline derivatives demonstrated that compounds similar to this compound exhibited IC50 values in the low micromolar range against several cancer cell lines. For example, one derivative showed an IC50 value of 5 µM against MCF-7 breast cancer cells, indicating strong anticancer potential.
Study 2: Antiviral Potential
In another investigation, derivatives were tested for their ability to inhibit viral replication in vitro. Results indicated that certain structural modifications led to enhanced antiviral activity against herpes simplex virus (HSV) with an IC50 value of 10 µM compared to standard antiviral agents.
Data Summary Table
Scientific Research Applications
Chemosensor Development
Derivatives of benzo[de]isoquinoline-1,3-dione, including this compound, have shown promise as high-selectivity chemosensors for detecting anions. Their ability to selectively bind to specific anionic species makes them valuable in analytical chemistry .
Antiviral Compounds
Research indicates that brominated derivatives of benzo[de]isoquinoline-1,3(2H)-dione may have antiviral properties. Studies have suggested that compounds with similar structures can inhibit viral replication, potentially leading to the development of new antiviral agents .
Antimicrobial Activity
Aminoalkyl derivatives of this compound have demonstrated significant antibacterial and antifungal activities. The structure-activity relationship studies provide insights into designing new antimicrobial agents that could be effective against resistant strains .
Cancer Research
The compound has been investigated for its anticancer properties, particularly through the inhibition of cyclin-dependent kinases (CDK). This inhibition is crucial in cancer therapy as it affects cell cycle regulation and proliferation. Some studies have highlighted its potential in targeting specific bromodomains associated with cancer progression .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-(4-bromobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione with structurally related naphthalimide derivatives, focusing on substituent effects, synthetic routes, and functional properties.
Structural and Substituent Comparisons
Key Observations:
- Alkyl Chain Length and Reactivity : The bromobutyl chain in the target compound provides a longer hydrophobic spacer compared to the bromopropyl analog , which may influence membrane permeability in biological systems. Bromine’s leaving group capability facilitates nucleophilic substitutions, enabling conjugation with amines or thiols .
- Polar vs. Nonpolar Substituents: Hydroxyethyl and thioether-linked heterocycles (e.g., pyrimidine, benzimidazole) enhance solubility and target-specific interactions, as seen in antifungal derivatives .
Photophysical and Computational Insights
- Fluorescence: Naphthalimides with electron-donating groups (e.g., dimethylamino) show enhanced fluorescence, while brominated alkyl chains may quench emission due to heavy atom effects .
- DFT Studies: Substituent position (e.g., imide N vs. C6) significantly impacts electronic properties. For example, allylamino groups at C6 (NI3 vs. NI4) alter sensor ability for metal ions .
Q & A
Q. What are the optimal synthetic routes and characterization methods for 2-(4-bromobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione?
Methodological Answer: The compound is synthesized via nucleophilic substitution, where 1H-benzo[de]isoquinoline-1,3(2H)-dione reacts with 1,4-dibromobutane. Key steps include:
Q. How does the bromobutyl substituent influence the compound’s physicochemical properties compared to other alkyl derivatives?
Methodological Answer: The bromobutyl chain enhances reactivity in nucleophilic substitutions (e.g., forming thioethers or amine conjugates) due to the terminal bromide. Comparative studies with pentyl/heptyl analogs show:
- Solubility : Longer alkyl chains (e.g., pentyl) improve solubility in non-polar solvents, while bromobutyl derivatives favor polar aprotic solvents .
- Reactivity : Bromobutyl’s intermediate chain length balances steric hindrance and electronic effects, enabling efficient substitution reactions (e.g., in thioglycoside synthesis) .
- Thermal Stability : Melting points decrease with longer alkyl chains (e.g., 102–104°C for bromobutyl vs. 118–120°C for bromopentyl) .
Advanced Research Questions
Q. What strategies enhance the electroluminescent (EL) or fluorescent properties of naphthalimide derivatives like this compound?
Methodological Answer: Functionalization at the naphthalimide core or alkyl chain modulates EL/fluorescence:
- Substituent Effects : Electron-donating groups (e.g., -OCH₃) redshift emission wavelengths, while bromine atoms enhance intersystem crossing for triplet-state emission .
- Conjugation : Derivatives with π-extended systems (e.g., triazoles or Schiff bases) exhibit strong solvatochromism and large Stokes shifts (e.g., 100–150 nm) .
- Application Example : A hydroxyhexyl analog showed bright EL under AC voltage, with stability over 8 hours .
Q. How can computational models predict the reactivity of this compound in nucleophilic substitutions?
Methodological Answer: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) analyze:
- Reaction Pathways : Transition state energies for SN2 mechanisms, influenced by alkyl chain conformation .
- Solvent Effects : Continuum solvation models (e.g., PCM) predict solvolysis rates in polar solvents .
- Charge Distribution : Bromine’s electronegativity increases partial positive charge on the terminal CH₂, facilitating nucleophilic attack .
Q. What contradictions exist in reported biological activities of naphthalimide derivatives, and how are they resolved?
Methodological Answer: Discrepancies arise from structural variations and assay conditions:
- Antimicrobial vs. Anticancer Activity : Antimicrobial potency correlates with lipophilicity (longer alkyl chains), while anticancer activity requires heterocyclic conjugates (e.g., triazoles) .
- Data Conflict : A hydroxyethyl derivative showed antifungal synergy with dynamic treatments (IC₅₀ = 2.1 µM) , whereas ferrocenyl-pyrazoline analogs had lower anti-proliferative activity (IC₅₀ = 8.5 µM) . Resolution involves standardized assays (e.g., MTT) and structure-activity relationship (SAR) modeling.
Q. What methodologies validate the use of this compound in fluorescent chemosensors?
Methodological Answer: Schiff base formation at the imide nitrogen creates turn-on sensors:
Q. Guidelines for Researchers
- Synthetic Optimization : Prioritize anhydrous conditions and inert atmospheres to minimize hydrolysis .
- Data Interpretation : Cross-validate spectral data with computational simulations (e.g., NMR chemical shift prediction via DFT) .
- Biological Testing : Use SAR models to rationalize activity differences across derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
